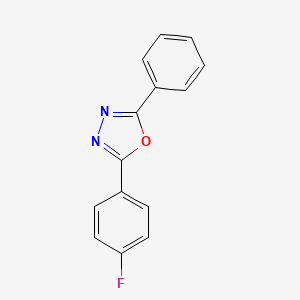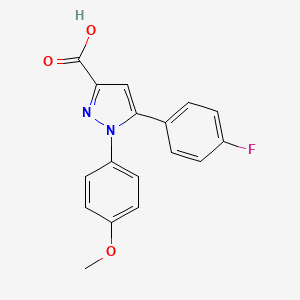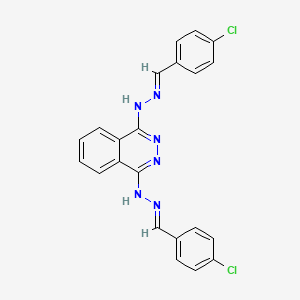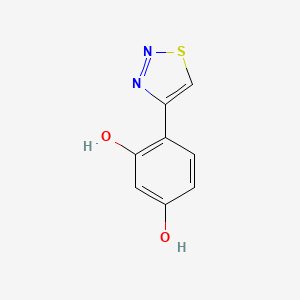![molecular formula C17H14F3N5O2 B15214174 Ethyl (5-amino-3-(4-(trifluoromethyl)phenyl)pyrido[3,4-b]pyrazin-7-yl)carbamate CAS No. 83269-16-3](/img/structure/B15214174.png)
Ethyl (5-amino-3-(4-(trifluoromethyl)phenyl)pyrido[3,4-b]pyrazin-7-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (5-amino-3-(4-(trifluoromethyl)phenyl)pyrido[3,4-b]pyrazin-7-yl)carbamate is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The compound contains a pyrido[3,4-b]pyrazine core, which is a fused bicyclic system with nitrogen atoms, and a trifluoromethylphenyl group, which is known for its electron-withdrawing properties.
Méthodes De Préparation
The synthesis of Ethyl (5-amino-3-(4-(trifluoromethyl)phenyl)pyrido[3,4-b]pyrazin-7-yl)carbamate typically involves multiple steps, starting with the preparation of the pyrido[3,4-b]pyrazine core. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-trifluoromethylbenzaldehyde with 2-aminopyridine can form an intermediate, which is then cyclized to form the pyrido[3,4-b]pyrazine core.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Analyse Des Réactions Chimiques
Ethyl (5-amino-3-(4-(trifluoromethyl)phenyl)pyrido[3,4-b]pyrazin-7-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoromethyl group under appropriate conditions.
Applications De Recherche Scientifique
Ethyl (5-amino-3-(4-(trifluoromethyl)phenyl)pyrido[3,4-b]pyrazin-7-yl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mécanisme D'action
The mechanism of action of Ethyl (5-amino-3-(4-(trifluoromethyl)phenyl)pyrido[3,4-b]pyrazin-7-yl)carbamate involves its interaction with specific molecular targets in biological systems. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes and interact with intracellular targets. The pyrido[3,4-b]pyrazine core can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in key signaling pathways related to cell growth and apoptosis .
Comparaison Avec Des Composés Similaires
Ethyl (5-amino-3-(4-(trifluoromethyl)phenyl)pyrido[3,4-b]pyrazin-7-yl)carbamate can be compared with other similar compounds, such as:
Pyrazolopyridines: These compounds share a similar core structure but differ in the substituents attached to the ring.
Triazolopyrazines: These derivatives have a triazole ring fused to the pyrazine core and are known for their antibacterial and antifungal activities.
Indole derivatives: Although structurally different, indole derivatives also possess a wide range of biological activities and are used in the development of pharmaceuticals.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
83269-16-3 |
|---|---|
Formule moléculaire |
C17H14F3N5O2 |
Poids moléculaire |
377.32 g/mol |
Nom IUPAC |
ethyl N-[5-amino-3-[4-(trifluoromethyl)phenyl]pyrido[3,4-b]pyrazin-7-yl]carbamate |
InChI |
InChI=1S/C17H14F3N5O2/c1-2-27-16(26)25-13-7-11-14(15(21)24-13)23-12(8-22-11)9-3-5-10(6-4-9)17(18,19)20/h3-8H,2H2,1H3,(H3,21,24,25,26) |
Clé InChI |
HBGYYYWNIJUNIU-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)NC1=NC(=C2C(=C1)N=CC(=N2)C3=CC=C(C=C3)C(F)(F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-[(5-Amino-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)methoxy]ethan-1-ol](/img/structure/B15214145.png)
![(2S)-2-[[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]amino]-4-methylpentanoic acid](/img/structure/B15214154.png)




![6-Amino-4-[(3-chloro-4-fluorophenyl)sulfanyl]quinoline-3-carbonitrile](/img/structure/B15214185.png)

